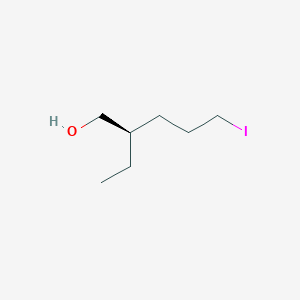
(2R)-2-ethyl-5-iodopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-ethyl-5-iodopentan-1-ol: is an organic compound with the molecular formula C7H15IO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-ethyl-5-iodopentan-1-ol typically involves the iodination of a suitable precursor. One common method is the reaction of (2R)-2-ethylpentan-1-ol with iodine and a suitable oxidizing agent, such as phosphorus trichloride (PCl3) or triphenylphosphine (PPh3), under mild conditions. The reaction proceeds via the formation of an intermediate iodide, which is then hydrolyzed to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-2-ethyl-5-iodopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The iodide group can be reduced to form the corresponding alkane.
Substitution: The iodide group can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the nucleophile, but common reagents include sodium hydroxide (NaOH) for hydroxide substitution and sodium cyanide (NaCN) for cyanide substitution.
Major Products:
Oxidation: Formation of 2-ethyl-5-iodopentan-1-one or 2-ethyl-5-iodopentanal.
Reduction: Formation of 2-ethylpentane.
Substitution: Formation of 2-ethyl-5-hydroxypentan-1-ol or 2-ethyl-5-cyanopentan-1-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2R)-2-ethyl-5-iodopentan-1-ol is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols. It serves as a substrate for investigating the stereoselectivity of various enzymes.
Medicine: Research into the potential pharmaceutical applications of this compound includes its use as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the development of novel compounds with specific properties.
Wirkmechanismus
The mechanism by which (2R)-2-ethyl-5-iodopentan-1-ol exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets through its hydroxyl and iodide groups. These interactions can involve hydrogen bonding, nucleophilic substitution, or redox reactions, depending on the context.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-ethyl-5-bromopentan-1-ol: Similar structure but with a bromine atom instead of iodine.
(2R)-2-ethyl-5-chloropentan-1-ol: Similar structure but with a chlorine atom instead of iodine.
(2R)-2-ethyl-5-fluoropentan-1-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in (2R)-2-ethyl-5-iodopentan-1-ol imparts unique reactivity compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly useful in certain synthetic applications where other halogenated compounds may not be as effective.
Eigenschaften
CAS-Nummer |
923582-47-2 |
|---|---|
Molekularformel |
C7H15IO |
Molekulargewicht |
242.10 g/mol |
IUPAC-Name |
(2R)-2-ethyl-5-iodopentan-1-ol |
InChI |
InChI=1S/C7H15IO/c1-2-7(6-9)4-3-5-8/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
CZNJXXHTRLITLS-SSDOTTSWSA-N |
Isomerische SMILES |
CC[C@H](CCCI)CO |
Kanonische SMILES |
CCC(CCCI)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14162798.png)
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B14162799.png)
![3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14162802.png)
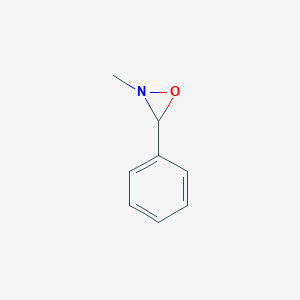
![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)
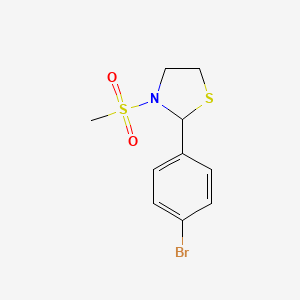

![N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide](/img/structure/B14162839.png)

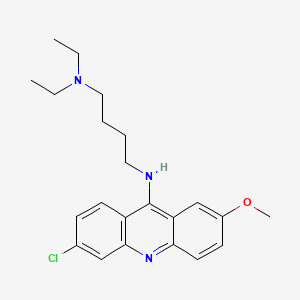
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B14162858.png)
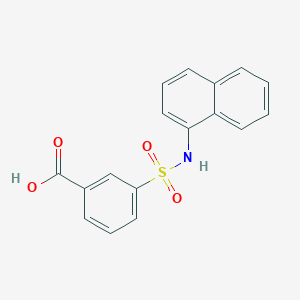
![Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14162868.png)
